3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid
Description
3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a chemical compound with the molecular formula C12H11ClN2O4 It is known for its unique structure, which includes a chlorophenyl group and an imidazolidinyl ring
Properties
CAS No. |
1173293-41-8 |
|---|---|
Molecular Formula |
C12H11ClN2O4 |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
3-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H11ClN2O4/c13-7-2-1-3-8(6-7)15-11(18)9(14-12(15)19)4-5-10(16)17/h1-3,6,9H,4-5H2,(H,14,19)(H,16,17) |
InChI Key |
QQVBXGUGAHVBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(NC2=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid typically involves the reaction of 3-chlorophenyl isocyanate with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(3-Chlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propionic acid
Uniqueness
3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid is unique due to its specific structure, which includes both a chlorophenyl group and an imidazolidinyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
